molecular formula C16H10BrNO2 B274259 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one

4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one

Cat. No. B274259
M. Wt: 328.16 g/mol
InChI Key: VZENNKFNEVQIJH-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, also known as BBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBO is a heterocyclic organic compound that contains an oxazole ring, a benzylidene group, and a bromine atom. The compound has a molecular formula of C16H10BrNO2 and a molecular weight of 343.16 g/mol.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its high purity level, cost-effectiveness, and ease of synthesis. This compound is also a stable compound that can be stored for long periods without significant degradation. However, the limitations of using this compound in lab experiments include its low solubility in water and some organic solvents, which can limit its applicability in certain experiments.

Future Directions

There are several future directions for the research on 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics and materials science, and the investigation of its mechanism of action in cancer cells. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one involves the condensation reaction between 2-bromo-benzaldehyde and 2-phenyl-4H-oxazole-5-one in the presence of a suitable catalyst. The reaction yields this compound as a yellow crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making this compound a readily available compound for scientific research.

Scientific Research Applications

4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

(4Z)-4-[(2-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

VZENNKFNEVQIJH-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2

Origin of Product

United States

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